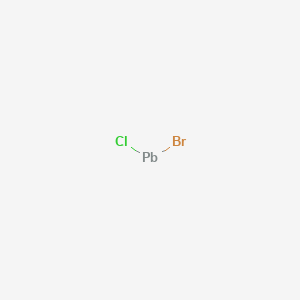
2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with chlorine, ethyl, and methyl groups, and an ethylamine side chain. The presence of chloride and hydrochloride ions further adds to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.
Alkylation: The chlorinated benzimidazole is alkylated with ethyl and methyl groups using alkyl halides in the presence of a base such as potassium carbonate.
Quaternization: The resulting compound is quaternized with N,N-diethylethanamine to form the final product.
Salt Formation: The final step involves the addition of hydrochloric acid to form the chloride and hydrochloride salts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the benzimidazole core, potentially reducing the double bonds and altering the aromaticity.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity. The chloride and hydrochloride ions can influence the compound’s solubility and bioavailability, enhancing its effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-diethylethanamine
- 2-(5,6-dichloro-3-ethyl-1H-benzimidazol-2-yl)-N,N-diethylethanamine
Uniqueness
The unique combination of chlorine, ethyl, and methyl substitutions on the benzimidazole core, along with the ethylamine side chain and chloride/hydrochloride ions, distinguishes this compound from its analogs
Propriétés
Numéro CAS |
32915-71-2 |
|---|---|
Formule moléculaire |
C16H27Cl4N3 |
Poids moléculaire |
403.2 g/mol |
Nom IUPAC |
2-(5,6-dichloro-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)-N,N-diethylethanamine;chloride;hydrochloride |
InChI |
InChI=1S/C16H25Cl2N3.2ClH/c1-5-19(6-2)8-9-21-12(4)20(7-3)15-10-13(17)14(18)11-16(15)21;;/h10-12H,5-9H2,1-4H3;2*1H |
Clé InChI |
NTUWIXMZHBGOFL-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+]1C(N(C2=CC(=C(C=C21)Cl)Cl)CCN(CC)CC)C.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


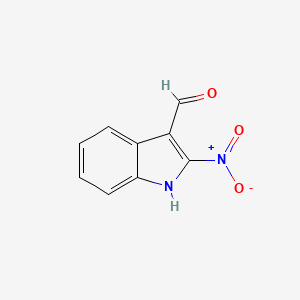


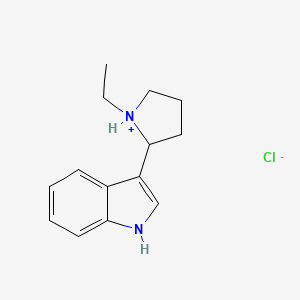
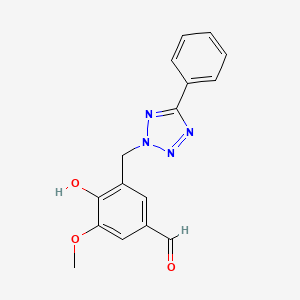




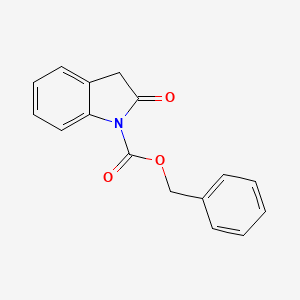

![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate](/img/structure/B13736663.png)
![2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B13736664.png)
